Cas no 81629-89-2 (methyl 2-(2-sulfamoylphenyl)acetate)

Methyl 2-(2-sulfamoylphenyl)acetate is a sulfonamide-derived ester with applications in pharmaceutical and organic synthesis. Its key structural features include a sulfamoyl group at the ortho position of the phenyl ring and an ester functionality, making it a versatile intermediate for further chemical modifications. The compound is particularly valuable in medicinal chemistry for the development of sulfonamide-based therapeutics, owing to its potential bioactivity and compatibility with coupling reactions. Its stability under standard conditions and well-defined reactivity profile facilitate its use in controlled synthetic pathways. The ester group allows for straightforward hydrolysis or transesterification, enabling tailored derivatization for target applications.
methyl 2-(2-sulfamoylphenyl)acetate structure
81629-89-2 structure
Product Name:methyl 2-(2-sulfamoylphenyl)acetate
CAS No:81629-89-2
MF:C9H11NO4S
MW:229.25294137001
CID:3369795
PubChem ID:13064551
Update Time:2025-06-08

methyl 2-(2-sulfamoylphenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • BENZENEACETIC ACID, 2-(AMINOSULFONYL)-, METHYL ESTER
    • methyl 2-(2-sulfamoylphenyl)acetate
    • 81629-89-2
    • EN300-27734441
    • 2-sulfamoylphenylacetic acid, methyl ester
    • SCHEMBL10364238
    • 2-(aminosulfonyl)benzeneacetic acid methyl ester
    • ZZZYOHXPCMWWBF-UHFFFAOYSA-N
    • methyl o-aminosulfonylbenzeneacetate
    • methyl 2-(aminosulfonyl)benzeneacetate
    • Inchi: 1S/C9H11NO4S/c1-14-9(11)6-7-4-2-3-5-8(7)15(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13)
    • InChI Key: ZZZYOHXPCMWWBF-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1CC(=O)OC)(N)(=O)=O

Computed Properties

  • Exact Mass: 229.04087901Da
  • Monoisotopic Mass: 229.04087901Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 94.8Ų

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Additional information on methyl 2-(2-sulfamoylphenyl)acetate

Research Brief on Methyl 2-(2-Sulfamoylphenyl)acetate (CAS: 81629-89-2) in Chemical Biology and Pharmaceutical Applications

Methyl 2-(2-sulfamoylphenyl)acetate (CAS: 81629-89-2) is a sulfonamide derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its sulfamoyl and ester functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its role as a precursor for the development of novel enzyme inhibitors, particularly targeting carbonic anhydrases (CAs) and other metalloenzymes implicated in various diseases, including cancer, glaucoma, and bacterial infections.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the structural optimization of methyl 2-(2-sulfamoylphenyl)acetate to enhance its inhibitory activity against human carbonic anhydrase IX (hCA IX), a well-established biomarker for hypoxic tumors. The study employed molecular docking and density functional theory (DFT) calculations to predict binding affinities, followed by in vitro enzymatic assays. The results demonstrated that modifications at the ester moiety significantly improved selectivity for hCA IX over other isoforms, suggesting its potential as a lead compound for anticancer therapeutics.

Another notable advancement was reported in Bioorganic & Medicinal Chemistry Letters (2024), where methyl 2-(2-sulfamoylphenyl)acetate was utilized as a scaffold for designing dual-acting antimicrobial agents. By conjugating the compound with quinolone derivatives, researchers achieved synergistic effects against drug-resistant Pseudomonas aeruginosa. The sulfamoyl group was critical for targeting bacterial CAs, while the ester linkage facilitated intracellular delivery. This approach highlights the compound's adaptability in addressing multidrug resistance.

Beyond its therapeutic potential, methyl 2-(2-sulfamoylphenyl)acetate has also been explored in chemical biology for probe development. A 2024 ACS Chemical Biology study detailed its use in photoaffinity labeling experiments to map sulfonamide-protein interactions in live cells. The ester group was functionalized with a diazirine crosslinker, enabling covalent binding to target proteins upon UV irradiation. This technique provided insights into off-target effects of sulfonamide drugs, underscoring the compound's utility in mechanistic studies.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of methyl 2-(2-sulfamoylphenyl)acetate derivatives. Recent pharmacokinetic studies (2024) noted rapid ester hydrolysis in plasma, necessitating prodrug strategies or structural rigidification to improve metabolic stability. Computational ADMET predictions are being increasingly employed to guide these modifications, as reported in Molecular Pharmaceutics.

In conclusion, methyl 2-(2-sulfamoylphenyl)acetate (81629-89-2) represents a multifaceted tool in drug discovery, with applications spanning from targeted therapy to chemical probe design. Ongoing research focuses on leveraging its sulfonamide pharmacophore while addressing limitations through rational drug design. The compound's evolving role underscores the importance of sulfonamide chemistry in advancing precision medicine.

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